4,5-Dichloro-2-(difluoromethoxy)mandelic acid
Overview
Description
4,5-Dichloro-2-(difluoromethoxy)mandelic acid is a versatile chemical compound with the molecular formula C9H7Cl2F2O4 and a molecular weight of 287.04 g/mol . This compound is known for its unique blend of chemical properties, making it valuable in various scientific research applications, ranging from pharmaceutical development to environmental analysis.
Preparation Methods
The synthesis of 4,5-Dichloro-2-(difluoromethoxy)mandelic acid typically involves multiple steps, starting with the appropriate aromatic precursors. The synthetic routes often include halogenation, methoxylation, and carboxylation reactions under controlled conditions. Industrial production methods may involve optimizing these reactions to achieve high yields and purity. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
4,5-Dichloro-2-(difluoromethoxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
4,5-Dichloro-2-(difluoromethoxy)mandelic acid is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies on its molecular targets and pathways are ongoing, and the exact mechanisms may vary depending on the specific application .
Comparison with Similar Compounds
4,5-Dichloro-2-(difluoromethoxy)mandelic acid can be compared with other similar compounds, such as:
4,5-Dichloro-2-fluorobenzoic acid: Similar in structure but lacks the difluoromethoxy group, leading to different chemical properties and reactivity.
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a different functional group arrangement, resulting in distinct biological activities.
4,5-Dichloro-2-methoxybenzoic acid: Similar but with a methoxy group instead of a difluoromethoxy group, affecting its chemical behavior and applications.
Properties
IUPAC Name |
2-[4,5-dichloro-2-(difluoromethoxy)phenyl]-2-hydroxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2F2O4/c10-4-1-3(7(14)8(15)16)6(2-5(4)11)17-9(12)13/h1-2,7,9,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQQLAGBUZBJGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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